(4-Pyridylmethyl)sulfonyl chloride triflate

Übersicht

Beschreibung

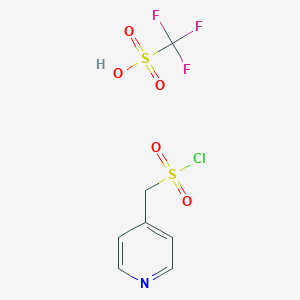

(4-Pyridylmethyl)sulfonyl chloride triflate is a chemical compound with the molecular formula C7H7ClF3NO5S2 and a molecular weight of 341.71 g/mol . It is known for its utility in various chemical reactions and research applications. The compound is characterized by the presence of a pyridine ring, a sulfonyl chloride group, and a triflate group, making it a versatile reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyridylmethyl)sulfonyl chloride triflate typically involves the reaction of 4-pyridylmethanol with chlorosulfonic acid to form 4-pyridylmethylsulfonyl chloride. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product . The reaction conditions usually require anhydrous solvents and low temperatures to prevent decomposition and ensure high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimization of reaction conditions, purification steps, and safety measures to handle the corrosive and reactive nature of the reagents involved .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Pyridylmethyl)sulfonyl chloride triflate undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Addition Reactions: The triflate group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, thiols, and various nucleophiles. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent moisture and air sensitivity .

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the reaction .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

(4-Pyridylmethyl)sulfonyl chloride triflate serves as a key reagent in the synthesis of sulfonamides and other sulfonyl-containing compounds. Its triflate moiety enhances electrophilicity, making it particularly useful in nucleophilic substitution reactions.

Key Reactions:

- Synthesis of Sulfonamides : The compound can react with amines to form sulfonamides, which are crucial in pharmaceuticals.

- Formation of Triflates : It can be utilized to convert alcohols into triflates, facilitating further chemical transformations.

| Reaction Type | Example | Product |

|---|---|---|

| Nucleophilic Substitution | R-OH + this compound | R-SO₂-(4-Pyridyl)methyl |

| Sulfonamide Formation | R-NH₂ + this compound | R-SO₂-NH-(4-Pyridyl) |

Medicinal Chemistry

The compound plays a significant role in drug discovery and development. It is utilized for modifying existing drug molecules to enhance their efficacy and selectivity.

Case Studies:

- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 30.5 | A549 |

| Compound B | 22.1 | HCT116 |

- Antibacterial Properties : Compounds with similar structures have demonstrated antibacterial activity against strains such as E. coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound C | 5.0 | E. coli |

| Compound D | 12.3 | S. aureus |

Bioconjugation

In bioconjugation processes, this compound is employed to attach biomolecules to surfaces or other molecules. This application is critical for developing targeted drug delivery systems and diagnostic tools.

Applications:

- Targeted Drug Delivery : The compound can be used to conjugate drugs with targeting ligands, improving therapeutic outcomes.

- Diagnostic Tools : It facilitates the attachment of biomarkers to surfaces for enhanced detection capabilities.

Material Science

The compound is also utilized in the development of advanced materials such as polymers and coatings that require specific functional groups for improved performance.

Applications:

- Polymer Synthesis : It can be incorporated into polymer backbones to impart desired properties.

- Coatings Development : Used in creating coatings with enhanced adhesion or barrier properties.

Wirkmechanismus

The mechanism of action of (4-Pyridylmethyl)sulfonyl chloride triflate involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form covalent bonds. The triflate group acts as a leaving group, facilitating the formation of new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Pyridylmethyl)sulfonyl chloride: Lacks the triflate group, making it less reactive in certain substitution reactions.

(4-Pyridylmethyl)sulfonyl fluoride: Contains a fluoride group instead of a chloride, leading to different reactivity and applications.

(4-Pyridylmethyl)sulfonyl bromide: Similar structure but with a bromide group, affecting its reactivity and use in organic synthesis.

Uniqueness

(4-Pyridylmethyl)sulfonyl chloride triflate is unique due to the presence of both sulfonyl chloride and triflate groups, which provide a combination of reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various fields of research and industrial applications .

Biologische Aktivität

(4-Pyridylmethyl)sulfonyl chloride triflate is an organosulfur compound that has garnered attention for its potential biological activities. This compound is characterized by a pyridine ring substituted with a sulfonyl chloride and triflate group, making it a versatile reagent in organic synthesis and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : CHClFNOS

- Molecular Weight : 263.66 g/mol

- CAS Number : 140483-60-9

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions. The sulfonyl chloride group is electrophilic, allowing it to react with nucleophiles such as amines and alcohols, which can lead to the formation of various biologically active derivatives. This reactivity is crucial for its applications in drug development and synthesis of bioactive compounds.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, modifications at the pyridine ring have enhanced activity against Gram-positive bacteria.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in modulating the activity of proteases and kinases, which are critical targets in cancer therapy.

- Cytotoxic Effects : Preliminary studies suggest that certain derivatives can induce cytotoxic effects in cancer cell lines, indicating potential for use in anticancer therapies.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of this compound derivatives exhibited potent antimicrobial activity against Staphylococcus aureus. The structure-activity relationship indicated that modifications on the pyridine ring significantly impacted efficacy.

- Enzyme Inhibition Research : In a recent investigation, this compound was tested for its ability to inhibit serine proteases. Results indicated that specific derivatives could reduce enzyme activity by up to 70%, highlighting their potential as therapeutic agents in treating diseases associated with protease dysregulation.

- Cytotoxicity Assessment : A study focused on the cytotoxic effects of this compound on various cancer cell lines revealed that certain modifications led to increased apoptosis rates, suggesting a mechanism involving caspase activation.

Eigenschaften

IUPAC Name |

pyridin-4-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-1-3-8-4-2-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSYXRYACUBCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564707 | |

| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130820-89-2 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-pyridinemethanesulfonyl chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130820-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.